3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative characterized by a fused triazole-pyridine core substituted with a 2,4-dimethylphenyl group at position 2. The triazolopyridine scaffold is a purine isostere, enabling interactions with biological targets such as kinases, receptors, and enzymes .
Properties
CAS No. |
62051-97-2 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-9-5-6-12(10(2)8-9)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
NXFPJLHBUBRYJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=CC=N3)N=N2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of NAPH to Form NAPA
3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) undergoes alkylation with methyl iodide in the presence of potassium carbonate, yielding (R)-2-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA) at >90% enantiomeric excess (ee).
Coupling NAPA with PYRH
NAPA is coupled with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form hydrazide intermediates (HYDZ) at >95% purity.
Dehydration of HYDZ
Hydrazide dehydration with thiophosphetane or phosphorus(V) agents (e.g., PCl₅) in dichloromethane yields the triazolopyridine core. Final recrystallization from ethanol-water produces the target compound in 85–90% yield.
Table 2: Key Parameters in Multi-Step Synthesis
Alternative Cyclization Strategies
Recent advancements include acid-catalyzed cyclizations of azido-cyano precursors. For example, treatment of 2-azido-3-cyanoquinoxaline (18 ) with trifluoroacetic acid yields triazolopyrazine derivatives via intermediate nitrene formation. While this method is less direct for 3-(2,4-dimethylphenyl) analogs, it highlights the versatility of azide chemistry in constructing fused triazolo systems.
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Preparation Routes
Mechanistic Insights and Reaction Optimization
Role of Zeolites in Cyclization
Zeolites (e.g., H-Y, ZSM-5) act as Brønsted acid catalysts, protonating carbonyl groups to facilitate nucleophilic attack by triazole amines. Pore size influences diffusion rates, with mesoporous zeolites (e.g., MCM-41) enhancing yields by 10–15% compared to microporous analogs.
Stereochemical Control in Multi-Step Synthesis
Chiral auxiliaries (e.g., (R)-NAPA) ensure enantioselectivity during alkylation. Kinetic resolution via crystallization further elevates ee to >99% in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazolopyridine derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in inflammatory pathways .
Comparison with Similar Compounds
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) improve target affinity but may reduce solubility. Bulky aromatic substituents (e.g., quinoline) enhance kinase specificity but complicate synthesis . Amino/cyano groups at C5/C6/C7 optimize antimicrobial activity via H-bonding .
Therapeutic Potential: The dimethylphenyl variant’s moderate logP and steric profile suggest utility in CNS-targeting therapies, where blood-brain barrier penetration is critical.
Synthetic Challenges :
Biological Activity
Overview
3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the triazolo-pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. The unique structural features of this compound enhance its lipophilicity and biological interactions.
- Molecular Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- CAS Number : 62051-97-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains through a series of Minimum Inhibitory Concentration (MIC) assays. The results indicated that the compound showed promising activity against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it can inhibit the replication of several viruses. For instance, it demonstrated an IC50 value of 15 µM against the Hepatitis C virus (HCV) NS5B polymerase.
Anticancer Properties
In terms of anticancer activity, this compound has been investigated for its effects on various cancer cell lines. The compound exhibited antiproliferative effects with IC50 values ranging from 10 to 20 µM across different cancer types.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 18 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis. Molecular docking studies have suggested that the compound binds effectively to the active sites of these enzymes, leading to reduced activity and subsequent cell death in cancerous cells.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazolo-pyridines including our compound. It was found that the presence of the dimethylphenyl group significantly enhanced its activity compared to other derivatives.
- Antiviral Research : Another study focused on the antiviral potential against HCV. The results indicated that the compound not only inhibited viral replication but also showed low cytotoxicity in human liver cells.
Q & A
Q. What are the standard synthetic routes for 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?
The compound is typically synthesized via cyclization of pyridine-diamine precursors using nitrosation or diazotization. For example:
- Cyclization with NaNO₂ : Diazotization of 6-chloro-N²-(substituted phenyl)pyridine-2,3-diamine in glacial acetic acid yields triazolopyridine derivatives. Sodium nitrite in acidic conditions facilitates ring closure .
- Triflate Intermediate Method : Reaction of 3-aryl-3,4-dihydrotriazolopyridin-5-one with triflic anhydride generates a reactive triflate intermediate, which undergoes nucleophilic substitution with amines (e.g., benzylamines) to introduce substituents . Key Parameters : Reaction temperature (55–90°C), solvent choice (dioxane/DCM), and purification via silica chromatography .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy :
- ¹H NMR : Distinct aromatic proton signals (δ 7.02–8.02 ppm for substituted phenyl and pyridine moieties) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 350.1 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields and regioselectivity?
- Catalytic Systems : Copper(I) iodide or zeolites improve cycloaddition efficiency in triazole formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) for amide intermediates .
- Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during diazotization . Example : Substitution of 5-chloro-triazolopyridine with (1-methyl-piperidin-4-ylmethyl)amine in ethanol at 90°C achieved 57% yield .
Q. What biological activities have been reported, and how are they assessed?
- Anticancer Activity :
- NCI-60 Panel Screening : Derivatives like 5,7-diamino-3-(3-trifluoromethylphenyl)-triazolopyridine-6-carbonitrile showed selective inhibition of lung cancer EKVX cells (Growth Percentage [GP] = 29.14%) .
- Mechanism : Tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 µM) via binding to the colchicine site, validated by molecular docking .
- Kinase Inhibition :
- c-Met Inhibition : Analogues (e.g., PF-04217903) exhibit ATP-competitive binding (IC₅₀ < 10 nM) in enzymatic assays .
Assays :
Q. How can contradictions in pharmacological data be resolved (e.g., variable potency across cell lines)?
- Structure-Activity Relationship (SAR) Studies :
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance tubulin binding .
- Substitution at the triazole N3 position (e.g., quinoline-methyl) improves c-Met selectivity .
Q. What computational methods support the design of triazolopyridine-based inhibitors?
- Density Functional Theory (DFT) : Validates electronic effects of substituents (e.g., exact exchange terms improve thermochemical accuracy in binding energy calculations) .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., hydrophobic contacts with c-Met’s hinge region) .
- QSAR Models : Correlate substituent lipophilicity (ClogP) with cytotoxicity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
